2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
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Overview
Description
2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a complex organic compound that features a chloro, nitro, and boronate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves a multi-step process. One common method includes the nitration of 2-chloroaniline to introduce the nitro group, followed by a coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Substitution: Various substituted anilines depending on the nucleophile used.
Reduction: 2-Chloro-6-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves its reactivity with various reagents. The chloro group can undergo nucleophilic substitution, the nitro group can be reduced to an amine, and the boronate ester can participate in coupling reactions. These transformations are facilitated by the presence of catalysts and specific reaction conditions that activate the functional groups for the desired chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is unique due to the presence of both a nitro and boronate ester group, which provides a versatile platform for various chemical transformations. This combination of functional groups is less common in similar compounds, making it particularly valuable for specialized applications in synthesis and materials science.
Properties
Molecular Formula |
C12H16BClN2O4 |
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Molecular Weight |
298.53 g/mol |
IUPAC Name |
2-chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClN2O4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(15)9(6-7)16(17)18/h5-6H,15H2,1-4H3 |
InChI Key |
YJVUQISDIYMOHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
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